molecular formula C11H14Cl2O2 B14041532 2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol

2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol

Cat. No.: B14041532
M. Wt: 249.13 g/mol
InChI Key: GXRLRWVMGNPSLJ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 and a molecular weight of 249.13 g/mol . This compound is characterized by the presence of two chlorine atoms and an isopropoxy group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol typically involves the reaction of 3-isopropoxybenzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate dichloromethyl compound, which is then reduced to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(3-isopropoxyphenyl)ethanol is unique due to its specific structural features, such as the presence of the isopropoxy group and the dichloro substitution pattern. These characteristics may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H14Cl2O2

Molecular Weight

249.13 g/mol

IUPAC Name

2,2-dichloro-1-(3-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C11H14Cl2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,10-11,14H,1-2H3

InChI Key

GXRLRWVMGNPSLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C(Cl)Cl)O

Origin of Product

United States

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